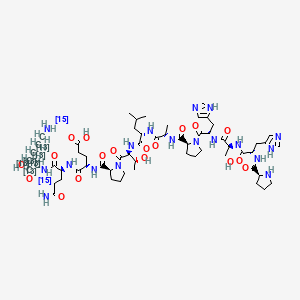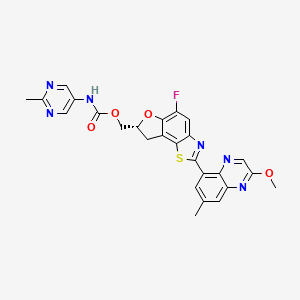
PAR4 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protease-activated receptor 4 antagonist 1 is a compound that targets protease-activated receptor 4, a member of the G protein-coupled receptor family. Protease-activated receptor 4 is involved in platelet activation and aggregation, making it a significant target for antithrombotic therapy. Protease-activated receptor 4 antagonist 1 is being studied for its potential to prevent thrombotic events by inhibiting the activation of protease-activated receptor 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of protease-activated receptor 4 antagonist 1 typically involves a three-step synthetic route. One example is the development of indole-based protease-activated receptor 4 antagonists, which includes the following steps :
- Formation of the indole core through a cyclization reaction.
- Functionalization of the indole core with various substituents to enhance selectivity and potency.
- Final purification and characterization of the compound.
Industrial Production Methods
Industrial production methods for protease-activated receptor 4 antagonist 1 are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Protease-activated receptor 4 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a ketone may yield an alcohol.
Applications De Recherche Scientifique
Protease-activated receptor 4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of protease-activated receptor 4 and related pathways.
Biology: Investigated for its role in platelet activation and aggregation, as well as its potential to modulate other cellular processes.
Mécanisme D'action
Protease-activated receptor 4 antagonist 1 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and various intracellular signaling molecules.
Comparaison Avec Des Composés Similaires
Protease-activated receptor 4 antagonist 1 is unique compared to other protease-activated receptor antagonists due to its selectivity for protease-activated receptor 4 and its potential to provide a safer antithrombotic therapy . Similar compounds include:
Vorapaxar: A protease-activated receptor 1 antagonist used as an antiplatelet drug.
BMS-986120: Another protease-activated receptor 4 antagonist currently under investigation for its antithrombotic properties.
Protease-activated receptor 4 antagonist 1 stands out due to its specific targeting of protease-activated receptor 4, which may offer advantages in terms of efficacy and safety.
Propriétés
Formule moléculaire |
C26H21FN6O4S |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
[(7R)-5-fluoro-2-(2-methoxy-7-methylquinoxalin-5-yl)-7,8-dihydrofuro[2,3-g][1,3]benzothiazol-7-yl]methyl N-(2-methylpyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C26H21FN6O4S/c1-12-4-16(22-19(5-12)32-21(35-3)10-30-22)25-33-20-7-18(27)23-17(24(20)38-25)6-15(37-23)11-36-26(34)31-14-8-28-13(2)29-9-14/h4-5,7-10,15H,6,11H2,1-3H3,(H,31,34)/t15-/m1/s1 |
Clé InChI |
SGYYQMJPGDIKMA-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)C[C@@H](O5)COC(=O)NC6=CN=C(N=C6)C)F |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)CC(O5)COC(=O)NC6=CN=C(N=C6)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


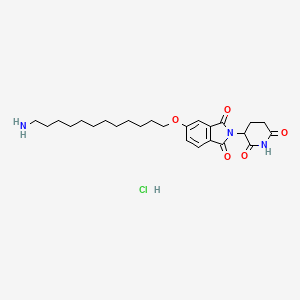
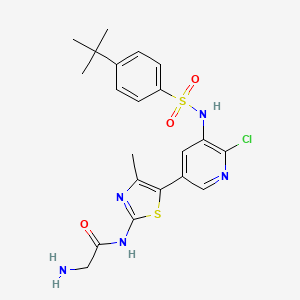
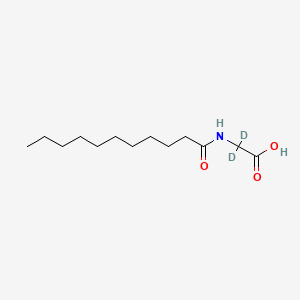
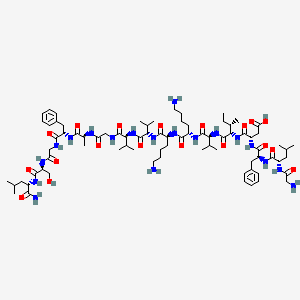
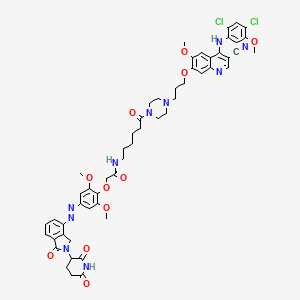
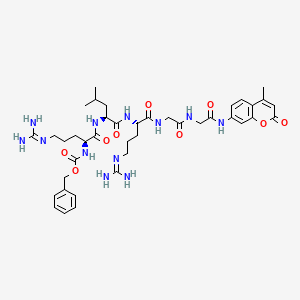
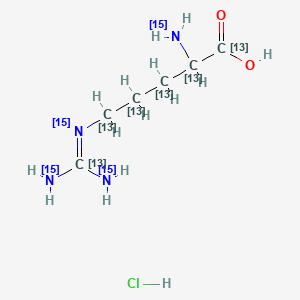
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
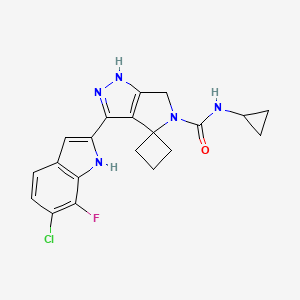
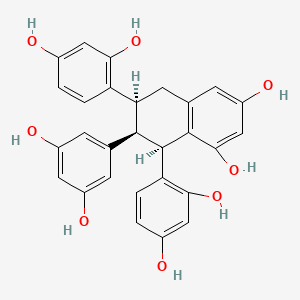

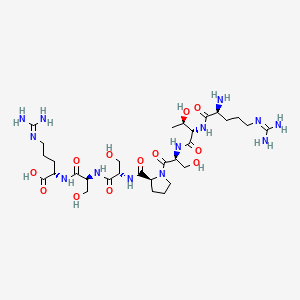
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
